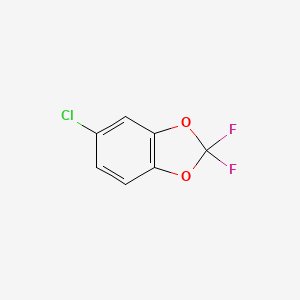

5-Chloro-2,2-difluoro-1,3-benzodioxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

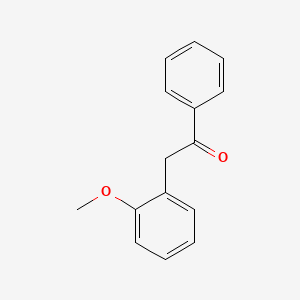

5-Chloro-2,2-difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C7H3ClF2O2 and a molecular weight of 192.55 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 5-Chloro-2,2-difluoro-1,3-benzodioxole is 1S/C7H3ClF2O2/c8-4-1-2-5-6 (3-4)12-7 (9,10)11-5/h1-3H . The exact molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis

5-Chloro-2,2-difluoro-1,3-benzodioxole has a predicted boiling point of 170.6±40.0 °C and a predicted density of 1.58±0.1 g/cm3 . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Synthesis and Derivative Formation

5-Chloro-2,2-difluoro-1,3-benzodioxole serves as a foundational compound in medicinal chemistry, being manipulated into various derivatives for potential therapeutic applications. The first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine from simple and inexpensive starting materials highlights its versatility and the potential for further functionalization through cross-coupling reactions (Catalani, Paio, & Perugini, 2010). This process demonstrates the compound's role in creating metabolically stable derivatives for medicinal chemistry research.

Ligand Development for Catalysis

The compound has also been utilized in the development of atropisomeric bisphosphines, which exhibit promising features as ligands for enantioselective catalysts. Starting from either 2,2-difluoro-1,3-benzodioxole or its derivatives, these bisphosphines were synthesized and showed significant potential in catalysis after racemate resolution (Leroux, Gorecka, & Schlosser, 2004). This underlines the compound's contribution to advancements in asymmetric synthesis and catalysis.

Organic Synthesis Methodology

In organic synthesis, 5-Chloro-2,2-difluoro-1,3-benzodioxole has been instrumental in the development of novel methodologies. For instance, a homologous series of O- and N-functionalized derivatives was created through an exercise in organometallic methodology, showcasing the compound's exceptional reactivity and versatility in forming various derivatives (Schlosser, Gorecka, & Castagnetti, 2003). This research exemplifies its use in exploring new synthetic routes and expanding the toolkit for organic chemists.

Photocatalytic Applications

Photocatalytic methods leveraging 5-Chloro-2,2-difluoro-1,3-benzodioxole have been developed for synthesizing bioactive compounds. A gentle method for producing 2-substituted-1,3-benzodioxoles via photocatalyzed activation highlights the compound's role in creating structures with potential biological activity, offering a versatile approach to accessing pharmacologically relevant derivatives (Ravelli, Albini, & Fagnoni, 2011).

Structural and Chemical Insights

Research into the structural aspects and reactivity of 5-Chloro-2,2-difluoro-1,3-benzodioxole derivatives has provided deeper insights into their chemical properties. For instance, studies on deprotonation-triggered heavy-halogen migrations have illuminated mechanisms for structural elaboration, showcasing the nuanced reactivity patterns that can be harnessed for advanced synthetic applications (Gorecka, Leroux, & Schlosser, 2004).

Safety And Hazards

properties

IUPAC Name |

5-chloro-2,2-difluoro-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVICEEPAFUYBJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(O2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451250 |

Source

|

| Record name | 5-chloro-2,2-difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,2-difluoro-1,3-benzodioxole | |

CAS RN |

72769-08-5 |

Source

|

| Record name | 5-chloro-2,2-difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

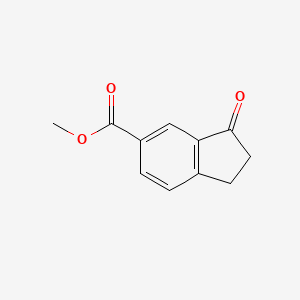

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)